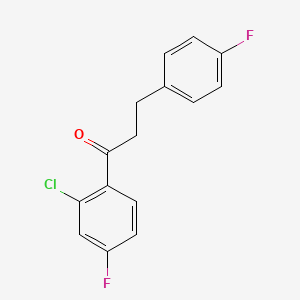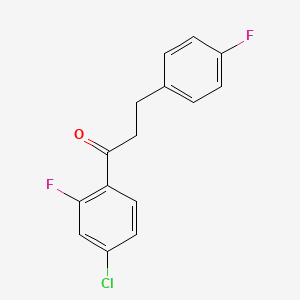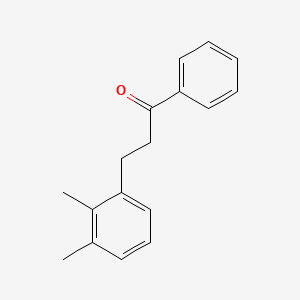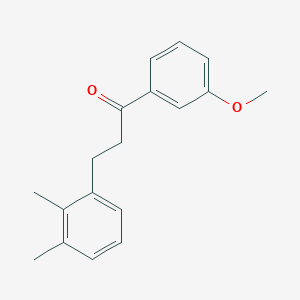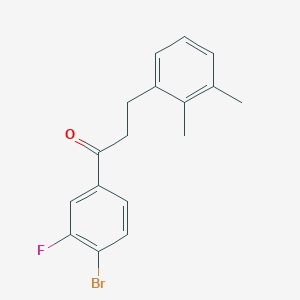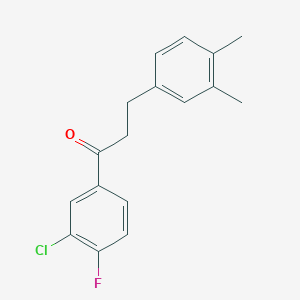
3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests that it is a derivative of propiophenone, which is an aromatic ketone. The “3’-Chloro”, “3,4-dimethylphenyl”, and “4’-fluoro” parts indicate substitutions on the phenyl ring and the propyl chain of the propiophenone.
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions to introduce the chloro and fluoro groups at the correct positions on the phenyl ring and the propyl chain. The dimethyl groups could be introduced through a Friedel-Crafts alkylation.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating methyl groups. It might undergo further electrophilic aromatic substitution reactions, or the carbonyl group could be reduced to an alcohol or oxidized to a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational chemistry methods can also be used to predict these properties.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions : Kasturi and Damodaran (1969) conducted a study on the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, where products of the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene were shown to include derivatives of propiophenone, synthesized using 3-chloro-2′,4′-dimethoxypropiophenone (Kasturi & Damodaran, 1969).
Biocatalysis Optimization : 이해룡, 정민, 유익근, and 홍순호 (2011) optimized the reduction of 3-chloro-4-fluoropropiophenone by Saccharomyces cerevisiae, a whole cell biocatalyst. They investigated the effects of glucose, S. cerevisiae, and 3-chloro-4-fluoropropiophenone concentrations on the conversion of the reduction reaction, achieving a 100% conversion rate under optimal conditions (이해룡, 정민, 유익근, & 홍순호, 2011).
Synthetic Applications in Organic Chemistry : Chou and Tsai (1991) reported on the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor for 2,3-dihydro-2,3-dimethylenethiophene, from 4-bromo-3-chloro-2,3-dihydrothiophene S,S-dioxide. This compound serves as a useful synthetic equivalent in organic synthesis (Chou & Tsai, 1991).
Spectral Analysis and Quantum Chemical Studies : Satheeshkumar et al. (2017) conducted spectral analysis and quantum chemical studies on the molecular geometry and chemical reactivity of certain chloro- and fluorophenyl compounds. They synthesized compounds from amino-benzophenone derivatives and examined their photophysical properties, providing insights into their chemical reactivity (Satheeshkumar et al., 2017).
Environmental Applications : Goskonda, Catallo, and Junk (2002) investigated the sonochemical degradation of various aromatic organic pollutants, including chloro- and fluorophenols, in aqueous solutions. Their study demonstrated the potential for using ultrasound in environmental remediation to degrade these pollutants (Goskonda, Catallo, & Junk, 2002).
Safety And Hazards
The safety and hazards of this compound would need to be assessed through laboratory testing. This could include tests for toxicity, flammability, and environmental impact.
Direcciones Futuras
Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. It could also involve studying its reactivity to develop new synthetic methods.
Please note that this is a general analysis and the specific details could vary depending on the exact structure of the compound and the conditions under which it is studied. For a detailed analysis, please consult a chemistry professional or refer to a reliable source.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLCVHWQWYTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644851 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898779-55-0 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



